2'-O-MOE-rC Confers a ΔTm of 0.9–1.6 °C per Modification, Distinct from 2'-OMe and 2'-F in Duplex Thermal Stability
The 2'-O-MOE modification increases the melting temperature (Tm) of oligonucleotide-RNA duplexes by 0.9 to 1.6 °C per modified nucleotide when incorporated into phosphorothioate-backbone oligonucleotides [1]. In comparison, the 2'-OMe modification yields a similar ΔTm range but is documented to have lower stability relative to 2'-MOE in biological matrices due to differential nuclease susceptibility [2]. The 2'-F modification provides a substantially higher ΔTm increase of approximately 2.5 °C per modification, but this comes at the cost of complete susceptibility to exonucleases [1][2]. The 2'-MOE modification thus occupies a differentiated thermodynamic and stability niche, offering a balanced enhancement of duplex stability while maintaining the nuclease resistance required for systemic applications.
| Evidence Dimension | ΔTm per modification (increase in duplex melting temperature) |
|---|---|
| Target Compound Data | 0.9–1.6 °C increase per 2'-MOE modification |
| Comparator Or Baseline | 2'-OMe: similar ΔTm (~1.0–1.5 °C per mod, exact range varies by sequence); 2'-F: ~2.5 °C per modification; unmodified DNA: 0 °C (baseline) |
| Quantified Difference | 2'-MOE is ~0.9–1.6 °C/mod above DNA baseline; 2'-F is ~0.9–1.6 °C/mod higher than 2'-MOE; 2'-OMe is similar in ΔTm but inferior in stability |
| Conditions | Phosphorothioate backbone oligonucleotides hybridized to complementary RNA targets; thermal denaturation measured via UV spectroscopy |
Why This Matters
The ΔTm value directly informs the minimum oligonucleotide length required to achieve target binding at physiological temperature, influencing synthesis cost, off-target hybridization risk, and overall drug design feasibility.
- [1] Biosearch Technologies. (2024). Know your oligo mod: 2ʹ-MOE. Technical blog with compiled ΔTm values from peer-reviewed literature. View Source
- [2] Swayze, E. E., & Bhat, B. (2021). Chapter Two: The medicinal chemistry of RNase H-activating antisense oligonucleotides. Adapted from Table 1, PMC8639862. View Source
